molecular formula C9H13BrN2O2 B2966608 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1040377-17-0

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No. B2966608
M. Wt: 261.119
InChI Key: LUZUFIVVNUMTGP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the CAS Number: 82231-58-1. It has a molecular weight of 233.06 and a linear formula of C7H9BrN2O2 .


Molecular Structure Analysis

The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is C7H9BrN2O2 . For a detailed molecular structure analysis, specialized software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .


Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a solid or liquid at room temperature. It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Application 1: Biological Activities on Rainbow Trout Alevins

  • Summary of the Application : The compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a 4-bromo-1H-pyrazole moiety, was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
  • Methods of Application : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Results or Outcomes : The results of this study are not explicitly mentioned in the search results .

Application 2: Synthesis of Various Compounds

  • Summary of the Application : 4-Bromopyrazole, which is a part of the compound you mentioned, is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results or Outcomes : The outcomes include the successful synthesis of various compounds, including inhibitors .

Application 3: Therapeutic Potential of Imidazole Containing Compounds

  • Summary of the Application : Imidazole is a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Application 4: Biological Activities on Rainbow Trout Alevins

  • Summary of the Application : The compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a 4-bromo-1H-pyrazole moiety, was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
  • Methods of Application : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Results or Outcomes : The results of this study are not explicitly mentioned in the search results .

Application 5: Synthesis of Imidazole Containing Compounds

  • Summary of the Application : Imidazole is a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Application 6: Biological Activities on Rainbow Trout Alevins

  • Summary of the Application : The compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a 4-bromo-1H-pyrazole moiety, was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
  • Methods of Application : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Results or Outcomes : The results of this study are not explicitly mentioned in the search results .

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger”. The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate could potentially be explored for its chemical and biological properties, given the broad range of activities exhibited by structurally similar imidazole-containing compounds .

properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZUFIVVNUMTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

CAS RN

1040377-17-0
Record name Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
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Synthesis routes and methods I

Procedure details

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 was reacted with N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran to give IV (CAS Reg. No. 1040377-17-0).
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Synthesis routes and methods II

Procedure details

The title compound was prepared using a procedure analogous to methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate except that methyl 3-(bromomethyl)benzoate was replaced with ethyl 2-bromo-2-methylpropanoate. LCMS, [M+H]+=261.0.
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